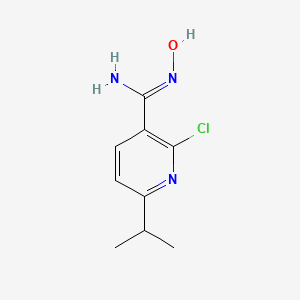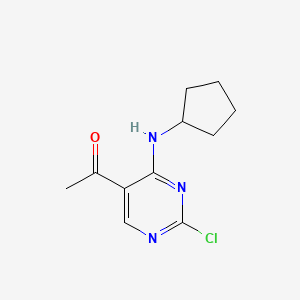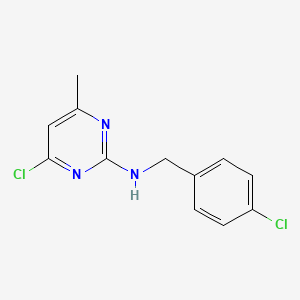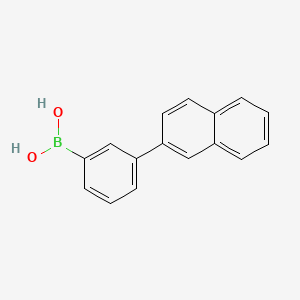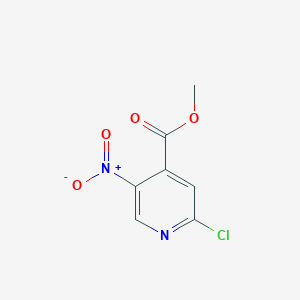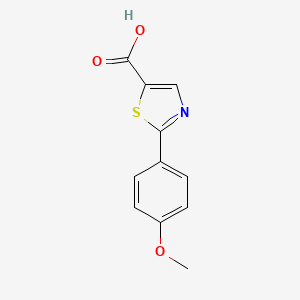
2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid
説明
The compound “2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid” is a complex organic molecule that contains a thiazole ring, a carboxylic acid group, and a methoxyphenyl group. Thiazole is a heterocyclic compound that consists of a five-membered ring containing one sulfur atom, one nitrogen atom, and three carbon atoms. The methoxyphenyl group is a phenyl ring with a methoxy (-OCH3) substituent, and the carboxylic acid group (-COOH) is a common functional group in organic chemistry known for its acidity.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the thiazole ring, followed by the introduction of the methoxyphenyl and carboxylic acid groups. However, without specific literature or experimental procedures, it’s challenging to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole ring, methoxyphenyl group, and carboxylic acid group would all contribute to its overall structure. The electron-donating methoxy group could potentially influence the electronic properties of the phenyl ring, and the carboxylic acid group could form hydrogen bonds with other molecules.Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The carboxylic acid group is acidic and can participate in acid-base reactions. The thiazole ring might undergo reactions typical for heterocyclic compounds, such as electrophilic substitution. The methoxy group on the phenyl ring could direct electrophilic aromatic substitution reactions to the ortho and para positions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the polar carboxylic acid group could enhance its solubility in polar solvents like water. The compound’s melting and boiling points, density, and other properties would depend on the specifics of its molecular structure.科学的研究の応用
Corrosion Inhibition
2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid derivatives have been explored for their potential as corrosion inhibitors. For instance, Chaitra et al. (2016) synthesized thiazole based pyridine derivatives and evaluated their corrosion inhibition performance on mild steel in acidic environments using gravimetric, potentiodynamic polarization, and electrochemical impedance techniques (Chaitra, Mohana, & Tandon, 2016). Similarly, Chaitra et al. (2016) investigated the inhibition activity of new thiazole hydrazones towards mild steel corrosion in acid media (Chaitra, Mohana, Gurudatt, & Tandon, 2016).
Antimicrobial Activity
Thiazole derivatives of 2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid have shown promising results in antimicrobial studies. Noolvi et al. (2016) synthesized 1,3,4-thiadiazole derivatives and evaluated their in vitro antimicrobial activities against several strains of microbes (Noolvi, Patel, Kamboj, & Cameotra, 2016).
Anticancer and Antiviral Activities
Compounds derived from 2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid have been studied for their potential anticancer and antiviral activities. Havrylyuk et al. (2013) synthesized 2-pyrazoline-substituted 4-thiazolidinones and tested their in vitro anticancer activity, with some compounds showing selective inhibition of leukemia cell lines (Havrylyuk, Zimenkovsky, Vasylenko, & Lesyk, 2013).
Synthesis and Characterization of Derivatives
Various studies have focused on the synthesis and characterization of derivatives of 2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid. For example, Žugelj et al. (2009) reported the synthesis of thiazole-5-carboxylates starting from dimethyl acetone-1,3-dicarboxylate (Žugelj, Albreht, Uršič, Svete, & Stanovnik, 2009).
Electrochemical Studies
Electrochemical studies have also been conducted on these compounds. Sayyah et al. (2006) carried out electrochemical oxidative polymerization of 2-amino-4-(4-methoxyphenyl)thiazole, investigating various reaction parameters (Sayyah, Kamal, & Abd El-Rehim, 2006).
Safety And Hazards
As with any chemical compound, handling “2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid” would require appropriate safety precautions. It’s important to use personal protective equipment and follow standard laboratory safety procedures. The specific hazards associated with this compound would depend on its reactivity and biological activity, which aren’t known without further information.
将来の方向性
The study of “2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid” could open up new avenues in various fields, depending on its properties and activities. For instance, if it shows biological activity, it could be studied further for potential medicinal applications. Alternatively, if it has unique chemical reactivity, it could find use in synthetic chemistry.
Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific experimental data and literature sources would be needed.
特性
IUPAC Name |
2-(4-methoxyphenyl)-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3S/c1-15-8-4-2-7(3-5-8)10-12-6-9(16-10)11(13)14/h2-6H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZXSKGJRGZRUNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC=C(S2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1419881.png)
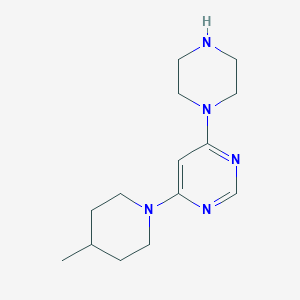
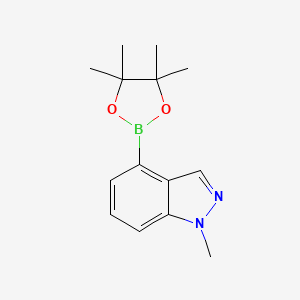
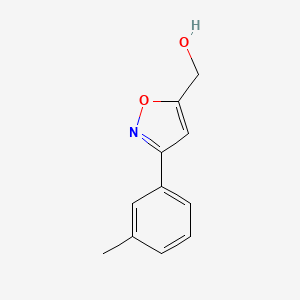
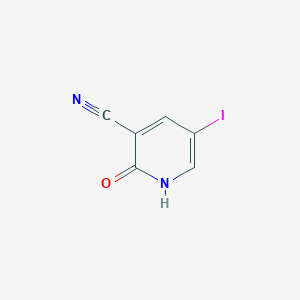
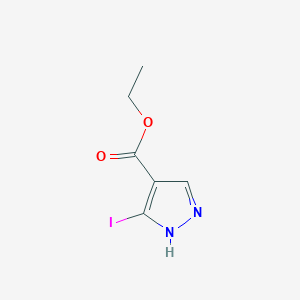
![2-[(4-Methoxybenzyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1419890.png)
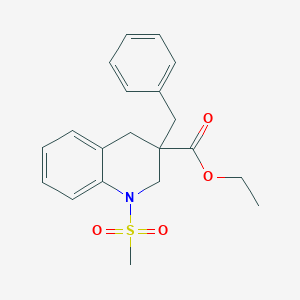
![4-[2-Oxo-2-(2-thienyl)ethoxy]benzoic acid](/img/structure/B1419892.png)
